molecular formula C10H10O5 B8417280 4-(Formyloxy)-2-methoxyphenyl acetate

4-(Formyloxy)-2-methoxyphenyl acetate

Cat. No.: B8417280
M. Wt: 210.18 g/mol
InChI Key: FMDOTVZKUPWHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Formyloxy)-2-methoxyphenyl acetate (CAS 881-68-5), also known as 4-formyl-2-methoxyphenyl acetate or acetylvanillin, is an aromatic ester derived from vanillin. Its molecular formula is C₁₀H₁₀O₅, with a molecular weight of 210.18 g/mol (). The compound features a formyloxy group (-OCHO) at the 4-position and a methoxy group (-OCH₃) at the 2-position of the benzene ring, along with an acetyl ester (-OAc) ().

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

(4-formyloxy-2-methoxyphenyl) acetate

InChI

InChI=1S/C10H10O5/c1-7(12)15-9-4-3-8(14-6-11)5-10(9)13-2/h3-6H,1-2H3

InChI Key

FMDOTVZKUPWHBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Formyloxy)-2-methoxyphenyl acetate with structurally or functionally related compounds, highlighting key differences in structure, synthesis, and applications.

Compound Name Structure Molecular Formula Synthesis Method Key Features Applications References
This compound 4-formyl-2-methoxy-OAc benzene C₁₀H₁₀O₅ O-acylation of vanillin with acetyl chloride Formyloxy and acetyl ester substituents; high polarity Flavoring, synthetic intermediate
Eugenyl acetate 4-Allyl-2-methoxyphenyl acetate C₁₂H₁₄O₃ Acetylation of eugenol (4-allylguaiacol) Allyl group instead of formyloxy; volatile Fragrances, food additives
4-[3-cyano-7-(4-methoxyphenyl)...]acetate (ChemDiv 2648-4231) Hexahydroquinolinyl-cyano-methoxy-OAc benzene C₂₇H₂₅N₃O₅ Multi-step cyclization Complex bicyclic structure with cyano and methoxyphenyl groups Drug discovery screening
Thymoxamine [4-(2-(Dimethylamino)ethoxy)-2-methyl-5-isopropylphenyl] acetate C₁₆H₂₅NO₃ Alkylation and acetylation Dimethylaminoethoxy and isopropyl groups; α-adrenergic antagonist Vasodilator (pharmaceutical)
2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid Chloro-formyl-methoxy-OAc benzene C₁₀H₉ClO₅ Chlorination and formylation Chloro and formyl substituents; carboxylic acid moiety Unknown (potential herbicide)
Methyl 2-(2-methoxyphenyl) acetate Methyl ester of 2-methoxy-OAc benzene C₁₀H₁₂O₄ Diazomethane or iodomethane alkylation Methyl ester instead of acetyl ester; simpler structure Metabolite synthesis intermediate

Key Structural and Functional Differences:

Functional Groups :

  • Formyloxy vs. Allyl : Eugenyl acetate (allyl) is less polar than this compound (formyloxy), impacting volatility and solubility .
  • Ester Variations : Methyl esters (e.g., methyl 2-(2-methoxyphenyl) acetate) are hydrolytically less stable than acetyl esters .

Synthetic Complexity: ChemDiv 2648-4231 requires multi-step cyclization (hexahydroquinoline core) compared to the straightforward O-acylation of vanillin .

Pharmacological Relevance: Thymoxamine’s dimethylaminoethoxy group enables receptor binding, unlike the target compound, which lacks nitrogenous moieties .

Research Findings:

  • Yield Efficiency: The target compound’s synthesis (O-acylation) is high-yielding (~55–59% for similar acetylated phenols), comparable to eugenyl acetate .

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